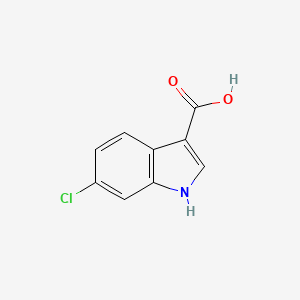

6-chloro-1H-indole-3-carboxylic acid

Description

6-Chloro-1H-indole-3-carboxylic acid (CAS: 766557-02-2) is a halogenated indole derivative with the molecular formula C₉H₆ClNO₂ and a molecular weight of 195.60 g/mol . It is characterized by a chlorine substituent at the 6-position of the indole ring and a carboxylic acid group at the 3-position. The compound is typically stored under dry, sealed conditions at 2–8°C and has a purity specification of ≥97% . Its primary applications include pharmaceutical intermediate synthesis and biochemical research, particularly in studies involving nuclear receptors and enzyme inhibition .

Properties

IUPAC Name |

6-chloro-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c10-5-1-2-6-7(9(12)13)4-11-8(6)3-5/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHQHEMBHJZAHSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70594007 | |

| Record name | 6-Chloro-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766557-02-2 | |

| Record name | 6-Chloro-1H-indole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=766557-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-1H-indole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-1H-indole-3-carboxylic acid typically involves the chlorination of indole derivatives followed by carboxylation. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst to form the indole ring . The chlorination step can be achieved using reagents like thionyl chloride or phosphorus pentachloride .

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination and carboxylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Esterification and Hydrolysis Reactions

The carboxylic acid group participates in esterification/hydrolysis reactions. Industrial and laboratory syntheses often employ ester intermediates for controlled functionalization:

*Esterification conditions inferred from reverse hydrolysis pathways. The methyl ester derivative serves as a precursor for further modifications.

Biotransformation (Glucuronidation)

In metabolic studies, this compound’s analogue PF-06409577 undergoes UGT1A1-mediated glucuronidation, forming an acyl glucuronide metabolite (M1) that retains biological activity :

| Enzyme | Substrate | Product | Key Characteristics |

|---|---|---|---|

| UGT1A1 | PF-06409577* | Acyl glucuronide (M1) | - Retains AMPK activation - Cleared via hepatic pathways |

*PF-06409577 is structurally related to this compound, differing by a 4-(1-hydroxycyclobutyl)phenyl group at position 5.

Functional Group Transformations

The carboxylic acid and chloro substituent enable further derivatization:

Carboxylic Acid Reactions

-

Amide Formation : Reacts with amines (e.g., EDC/HOBt coupling) to yield indole-3-carboxamides.

-

Reduction : LiAlH₄ reduces the acid to 3-(hydroxymethyl)-6-chloro-1H-indole (theoretical pathway).

Chloro Substituent Reactivity

-

Nucleophilic Aromatic Substitution : Limited by electron-withdrawing effects of the carboxylic acid. Possible under strong conditions (e.g., Cu-catalyzed cross-coupling).

Stability and Degradation

Scientific Research Applications

Scientific Research Applications of 6-Chloro-1H-indole-3-carboxylic Acid

This compound (CAS Number: 766557-02-2) is an indole derivative with a chlorine atom at the 6-position and a carboxylic acid group at the 3-position. This compound has garnered interest in scientific research due to its diverse applications, particularly in chemistry, biology, and medicine. It serves as a building block for synthesizing complex indole derivatives and is studied for its potential antiviral, anticancer, and antimicrobial properties.

Applications in Chemistry

This compound is a valuable building block in chemical synthesis. Its unique structure allows for various chemical modifications and the creation of more complex molecules with potentially enhanced properties.

Applications in Biology

This compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties. Indole derivatives, in general, exhibit a wide range of biological activities, making them crucial in medicinal chemistry.

Biological Activities of Indole Derivatives

- Antiviral

- Anti-inflammatory

- Anticancer

- Anti-HIV

- Antioxidant

- Antimicrobial

- Antitubercular

- Antidiabetic

- Antimalarial

- Anticholinesterase activities

Applications in Medicine

This compound is investigated for its role in developing new therapeutic agents targeting various diseases. Specifically, it has been identified as a direct activator of adenosine monophosphate-activated protein kinase (AMPK) . AMPK is a crucial regulator of cellular energy homeostasis, and its activation can lead to enhanced glucose uptake and fatty acid oxidation. This makes this compound a potential candidate for treating metabolic disorders and diabetic nephropathy .

Applications in Biochemical Analysis

This compound plays a crucial role in biochemical reactions, particularly as an activator of adenosine monophosphate-activated protein kinase (AMPK). By activating AMPK, the compound enhances glucose uptake and fatty acid oxidation, leading to improved energy balance within cells. Additionally, AMPK activation by this compound has been shown to promote mitochondrial biogenesis, which is essential for maintaining cellular energy production. The molecular mechanism of this compound involves its direct binding to the AMPK enzyme, leading to its activation. This binding interaction enhances the enzyme’s activity, resulting in increased phosphorylation of downstream targets involved in energy metabolism.

Safety and Hazards

This compound is associated with certain hazards :

- Harmful if swallowed

- Causes skin irritation

- Causes serious eye irritation

- May cause respiratory irritation

Mechanism of Action

The mechanism of action of 6-chloro-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an activator of adenosine monophosphate-activated protein kinase (AMPK) isoforms, influencing cellular energy homeostasis and metabolic pathways . The compound’s ability to bind to multiple receptors and enzymes makes it a versatile molecule in biochemical research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The chlorine substitution pattern and carboxyl group positioning significantly influence reactivity, solubility, and biological activity. Below is a comparative analysis with key analogs:

Table 1: Comparison of Structural Analogs

*Similarity scores (0–1) calculated using structural fingerprinting algorithms .

Biological Activity

Overview

6-Chloro-1H-indole-3-carboxylic acid (CAS Number: 766557-02-2) is a compound belonging to the indole family, which is widely recognized for its diverse biological activities, including potential applications in pharmacology. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and relevant case studies.

- Molecular Formula : C₉H₆ClNO₂

- Molecular Weight : 195.602 g/mol

- Purity : ≥95%

The compound features a chlorine atom at the 6-position of the indole ring and a carboxylic acid functional group at the 3-position, which contributes to its unique chemical reactivity and biological properties .

This compound exhibits its biological effects primarily through interactions with various molecular targets:

- AMPK Activation : It has been shown to activate adenosine monophosphate-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis. This activation can lead to enhanced glucose uptake and fatty acid oxidation, making it a potential candidate for metabolic disorders .

- Receptor Binding : The compound may interact with several receptors involved in neurotransmission and cellular signaling pathways, influencing processes such as inflammation and cell proliferation.

Antimicrobial Activity

Research indicates that indole derivatives, including this compound, possess significant antimicrobial properties. The compound has demonstrated activity against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| C. albicans | 0.0048 mg/mL |

These results suggest that this compound may be effective as an antibacterial and antifungal agent .

Anticancer Properties

Indole derivatives have been studied for their anticancer potential due to their ability to modulate cell signaling pathways involved in tumor growth. Preliminary studies suggest that this compound may inhibit proliferation in various cancer cell lines by inducing apoptosis and altering gene expression related to cell cycle regulation .

Case Studies

Several studies have highlighted the biological activities of indole derivatives similar to this compound:

- Study on AMPK Activation :

- Antimicrobial Efficacy :

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of 6-chloro-1H-indole-3-carboxylic acid?

- Methodological Answer: Use X-ray crystallography with refinement programs like SHELXL for high-resolution structural determination . Complement this with NMR spectroscopy: the methyl ester derivative (CAS 766557-02-2) shows characteristic peaks at δ 12.03 (s, 1H, indole NH) and δ 8.13 (d, J = 2.9 Hz, aromatic H) in DMSO-d₆ . Cross-reference with the canonical SMILES string (C1=CC2=C(C=C1Cl)NC=C2C(=O)O) and CAS registry number (766557-02-2) .

Q. What are the standard synthetic routes for this compound?

- Methodological Answer: Start with indole-3-carboxylic acid derivatives. A common approach involves iodination (e.g., using I₂ and oxidizing agents in dichloromethane) at the 6-position, followed by chlorination . For the methyl ester variant, refluxing with methanol and sulfuric acid under anhydrous conditions yields the esterified product (78% yield) . Purify via recrystallization or chromatography.

Q. How can researchers assess the stability of this compound under laboratory conditions?

- Methodological Answer: Store at 2–8°C in airtight containers away from light. While explicit stability data are lacking for the parent compound, analogs like 7-(cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid show stability in inert atmospheres . Monitor degradation via HPLC (≥95% purity threshold) .

Advanced Research Questions

Q. How can synthetic yields be improved for this compound derivatives?

- Methodological Answer: Optimize reaction conditions using continuous flow reactors to enhance iodination efficiency . For esterification, employ catalytic dimethylaminopyridine (DMAP) to accelerate methanol activation . Screen solvents (e.g., acetonitrile vs. DMF) to minimize side reactions.

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer: Replicate assays under standardized conditions (e.g., fixed pH, temperature). For example, auxin-like activity in plants may vary due to stereochemical interactions; use enantiomerically pure samples and compare with structurally related compounds like 6-fluoro-1H-indole-3-carboxylic acid . Validate via dose-response curves and orthogonal assays (e.g., enzymatic vs. cellular).

Q. How can researchers design derivatives to enhance solubility without compromising bioactivity?

- Methodological Answer: Introduce hydrophilic groups (e.g., hydroxypropyl or diethylamino) at the indole nitrogen or carboxylic acid moiety. For example, 6-bromo-1-(3-(diethylamino)-2-hydroxypropyl)-5-methoxy-2-methyl-1H-indole-3-carboxylate shows improved aqueous solubility while retaining activity . Use computational tools (e.g., logP predictions) to balance hydrophilicity and membrane permeability.

Q. What analytical techniques are critical for detecting decomposition products during storage?

- Methodological Answer: Employ LC-MS to identify degradation byproducts (e.g., decarboxylated or dechlorinated species). For instance, 6-chloro-1H-indole-3-carbaldehyde (a potential oxidation product) can be detected via its aldehyde proton signal at δ 9.8–10.2 ppm in ¹H NMR . Compare with stability data from analogs stored under accelerated conditions (40°C/75% RH) .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Methodological Answer: Use SHELXL for refining twinned or high-disorder crystals. For example, the methyl ester derivative crystallizes in a monoclinic system (space group P2₁/c) with key torsion angles confirming planarity of the indole ring . Pair with DFT calculations to validate energetically favorable conformations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.